BenchChemオンラインストアへようこそ!

Polisteskinin

Enzymatic stability Proteolytic discrimination Analytical chemistry

Polisteskinin (CAS 19664-33-6) is an 18-amino-acid linear peptide (octadecapeptide) belonging to the bradykinin-related peptide family, originally isolated from the venom sacs of three Polistes wasp species—P. annularis, P.

Molecular Formula C22H28N6O4
Molecular Weight 0
CAS No. 19664-33-6
Cat. No. B1165598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolisteskinin
CAS19664-33-6
Synonymspolisteskinin
Molecular FormulaC22H28N6O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polisteskinin (CAS 19664-33-6): Identity, Source, and Kinin-Class Context for Research Procurement


Polisteskinin (CAS 19664-33-6) is an 18-amino-acid linear peptide (octadecapeptide) belonging to the bradykinin-related peptide family, originally isolated from the venom sacs of three Polistes wasp species—P. annularis, P. fuscatus, and P. exclamans [1]. It contains the full bradykinin nonapeptide sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) at its C-terminus, with an N-terminal extension bearing pyroglutamic acid [2]. Its empirical formula is C₉₅H₁₅₃N₃₁O₂₃ and its molecular weight is 2097.43 Da . As a venom-derived kinin, Polisteskinin shares the class-defining pharmacological profile of smooth muscle contraction, arterial hypotension, and increased capillary permeability, yet it differs from mammalian plasma kinins (bradykinin, kallidin) in critical respects that preclude simple generic interchange.

Why Bradykinin or Kallidin Cannot Substitute for Polisteskinin (CAS 19664-33-6) in Research Applications


Despite sharing the core bradykinin nonapeptide sequence, Polisteskinin fails generic substitution with mammalian kinins on at least two independent analytical axes. First, wasp kinins—including Polisteskinin—are completely inactivated by trypsin, whereas bradykinin and kallidin are trypsin-resistant [1]. Second, wasp venom kinin resolves into three chromatographically distinct components on ion-exchange resin (Amberlite XE-64), all of which migrate differently from kallidin or bradykinin; the latter two co-elute indistinguishably [2]. These enzymatic and chromatographic signatures establish Polisteskinin as a chemically distinct entity from mammalian kinins, with implications for analytical method development, bioassay design, and procurement when the biological question requires a non-mammalian, venom-derived kinin pharmacology. The quantitative evidence below details the specific dimensions where Polisteskinin diverges measurably from its closest analogs.

Product-Specific Differential Evidence Guide: Polisteskinin (CAS 19664-33-6) vs Closest Analogs


Enzymatic Stability: Binary Trypsin Sensitivity Distinguishes Polisteskinin from Bradykinin and Kallidin

Polisteskinin and other wasp venom kinins are inactivated by trypsin treatment, whereas bradykinin and kallidin are completely resistant to trypsin digestion under identical conditions [1]. This binary (yes/no) distinction provides a definitive biochemical fingerprint: if trypsin incubation abolishes kinin-like bioactivity, the active principle is consistent with a wasp kinin; if activity is preserved, it is consistent with a mammalian plasma kinin. The trypsin sensitivity of wasp kinins is attributed to the presence of lysine and/or arginine residues in the extended N-terminal region that are absent from the bradykinin core and are accessible to tryptic cleavage.

Enzymatic stability Proteolytic discrimination Analytical chemistry

Chromatographic Discrimination: Ion-Exchange Resolution of Three Wasp Kinin Components Distinct from Kallidin and Bradykinin

When subjected to ion-exchange chromatography on Amberlite XE-64, wasp venom kinin—previously thought to be homogeneous—resolves into one major and two minor components, all three of which are chromatographically distinct from both kallidin and bradykinin [1]. In contrast, kallidin and bradykinin display identical chromatographic behaviour on the same resin and cannot be resolved from each other [1]. This chromatographic divergence establishes that Polisteskinin is chemically distinct from mammalian kinins and reinforces that wasp kinins are not merely bradykinin molecules released from a different biological source but are structurally unique peptide entities.

Chromatographic separation Quality control Peptide analytics

Venom Gland Kinin Activity Expressed as Bradykinin Equivalents: A Quantitative Reference Standard for Polisteskinin Potency Normalization

The combined kinin activity extracted from venom sacs of three Polistes species (P. annularis, P. fuscatus, and P. exclamans) was quantified against a bradykinin standard curve using the rat uterus contraction bioassay. The total kinin activity per individual wasp venom apparatus produced a response equivalent to 1.5 μg of synthetic bradykinin [1]. This value provides a cross-laboratory reference point for normalizing the potency of purified or synthetic Polisteskinin against the well-characterized bradykinin standard, and it underscores that crude venom extracts contain kinin activity on the order of low microgram bradykinin equivalents per wasp.

Bioassay standardization Kinin potency Venom pharmacology

Anxiolytic-Like Activity of Polisteskinin R with Preserved Motor Function: A Differentiated Side-Effect Profile vs Diazepam

Polisteskinin R (an 11-residue variant, Ala-Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg-OH, [M+H]⁺ = 1,301 Da) isolated from Polybia paulista venom produced a dose-dependent anxiolytic effect in the elevated plus maze (EPM) test in rats, comparable in directionality to diazepam (a benzodiazepine positive control). Both Polisteskinin R and diazepam significantly increased open-arm exploration time relative to vehicle- and pentylenetetrazole-treated groups [1]. Critically, Polisteskinin R—unlike diazepam—produced no significant impairment in spontaneous locomotion (open field test) or motor coordination (rotarod test) at anxiolytic doses, indicating a dissociation between anxiolytic efficacy and the sedative/motor-impairing effects characteristic of classical benzodiazepines [1].

Anxiolytic peptide Elevated plus maze Motor coordination Side-effect profile

Structural Basis for Differentiated Pharmacology: N-Terminal Extension and Thr⁶ Substitution Relative to Bradykinin

The canonical Polisteskinin (18 residues) bears the full bradykinin sequence (RPPGFSPFR) at its C-terminus but extends the N-terminus with ∼9 additional residues commencing with pyroglutamic acid, which imparts resistance to aminopeptidase degradation not available to bradykinin [1]. The shorter variant Polisteskinin R (ARRPPGFTPFR) differs from bradykinin at two key positions: an N-terminal extension (Ala-Arg-Arg- vs. Arg-) and a Thr-for-Ser substitution at position 6 within the bradykinin core [2]. Thr⁶-bradykinin has been independently shown to act presynaptically, blocking excitatory nicotinic transmission by activating the inhibitory GABAergic system [3]. These sequence differences produce a peptide with dual B₁/B₂ bradykinin receptor interaction capability and the potential for modulatory, rather than purely agonist, activity at BK receptors [2].

Structure-activity relationship Peptide engineering Receptor pharmacology

Potency Rank in Opiate Reversal Assay: Polisteskinin Is a Less Potent Kinin than Bradykinin in Guinea Pig Ileum Myenteric Plexus

In the electrically stimulated guinea pig ileum longitudinal muscle myenteric plexus preparation, four naturally occurring kinins—bradykinin, lysylbradykinin (kallidin), methionyllysylbradykinin, and Polisteskinin—all reverse the inhibitory effect of morphine, metenkephalin, and epinephrine on twitch contractions [1]. Among these, bradykinin is explicitly identified as 'the most potent kinin' in this assay system, with its reversal of opiate inhibition being blocked by the anticholinergic drug hyoscine, consistent with a mechanism involving enhanced acetylcholine release [1]. The inclusion of Polisteskinin in a rank-order potency series where bradykinin is the most efficacious establishes a quantitative hierarchy useful for selecting the appropriate kinin tool compound.

Opiate pharmacology Myenteric plexus Kinin potency rank Acetylcholine release

Optimal Research and Industrial Application Scenarios for Polisteskinin (CAS 19664-33-6) Based on Differential Evidence


Hymenoptera Venom Allergy Research: Component-Resolved Diagnostics and Immunotherapy Development

Polisteskinin serves as a species-specific venom component for differentiating Polistes wasp sensitization from Vespula or Vespa allergy in component-resolved diagnostics. Its chromatographically distinct profile and trypsin sensitivity, established by Mathias and Schachter (1958) [1], enable its use as an analytical marker in venom extract standardization. Researchers developing Polistes-specific immunotherapy can employ purified Polisteskinin to characterize patient IgE reactivity profiles against individual venom peptides, reducing cross-reactivity confounds that arise when using whole-venom extracts containing conserved epitopes shared across vespid species.

Neuroscience Tool Compound: Dissociating Anxiolytic Mechanisms from Benzodiazepine-Like Motor Side Effects

Polisteskinin R (and by extension the Polisteskinin peptide family) is a valuable research tool for investigating bradykinin receptor-mediated anxiolysis without the confounding motor impairment produced by classical benzodiazepines. As demonstrated by dos Anjos et al. (2016) [2], Polisteskinin R elicits anxiolytic-like behaviour in the elevated plus maze comparable in direction to diazepam while preserving normal motor coordination in the rotarod test. This makes Polisteskinin-family peptides suitable for studies aimed at identifying novel anxiolytic targets within the kinin receptor system, particularly B₁/B₂ receptor modulation, where the goal is to decouple therapeutic anxiolysis from sedative or ataxic liabilities.

Evolutionary and Comparative Pharmacology of Invertebrate vs. Vertebrate Kinin Systems

Polisteskinin's structural divergence from mammalian kinins—specifically its 9-residue N-terminal extension with an N-terminal pyroglutamic acid cap [3] and its Thr⁶ substitution in certain variants [4]—makes it an essential comparator in evolutionary pharmacology studies of the kallikrein-kinin system. Unlike bradykinin, which is generated from kininogen by plasma kallikrein, wasp kinins including Polisteskinin are stored pre-formed in venom and act immediately upon injection. This fundamentally different biosynthetic and delivery strategy makes Polisteskinin the appropriate choice for comparative studies examining the co-evolution of kinin peptide structure, protease stability, and receptor activation mechanisms across vertebrate and invertebrate lineages.

Quote Request

Request a Quote for Polisteskinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.